molecular formula C11H8N2 B11914654 4-Methylisoquinoline-5-carbonitrile

4-Methylisoquinoline-5-carbonitrile

Cat. No.: B11914654
M. Wt: 168.19 g/mol
InChI Key: DBJWDLMOXKOOGO-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-5-carbonitrile is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a nitrile group at the 5-position and a methyl group at the 4-position distinguishes this compound from other isoquinoline derivatives

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of green and sustainable chemistry are often applied. This includes the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-Methylisoquinoline-5-amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidized derivatives
  • 4-Methylisoquinoline-5-amine
  • Various substituted isoquinoline derivatives

Scientific Research Applications

4-Methylisoquinoline-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may exhibit antimicrobial activity by inhibiting the growth of pathogens or neuroprotective effects by modulating neurotransmitter pathways .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline
  • 4-Cyano-3-methylisoquinoline
  • 1-Methylisoquinoline

Comparison: 4-Methylisoquinoline-5-carbonitrile is unique due to the presence of both a nitrile group and a methyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-methylisoquinoline-5-carbonitrile

InChI

InChI=1S/C11H8N2/c1-8-6-13-7-10-4-2-3-9(5-12)11(8)10/h2-4,6-7H,1H3

InChI Key

DBJWDLMOXKOOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)C#N

Origin of Product

United States

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